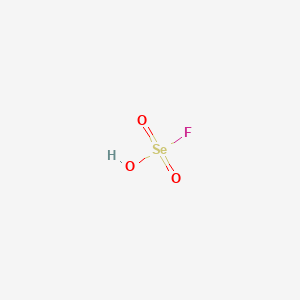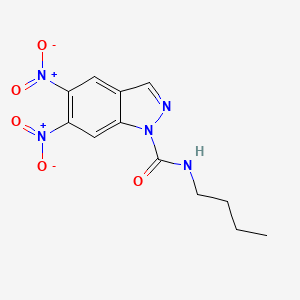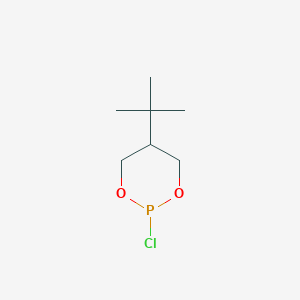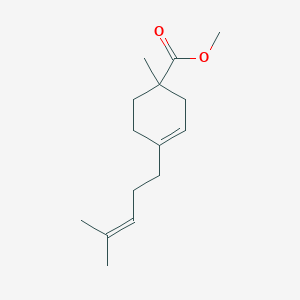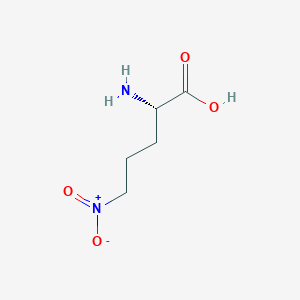
5-Nitro-L-norvaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-L-norvaline is a derivative of the non-proteinogenic amino acid L-norvaline. It is characterized by the presence of a nitro group (-NO2) attached to the carbon chain.
Métodos De Preparación
The synthesis of 5-Nitro-L-norvaline typically involves the nitration of L-norvaline. One common method includes the use of nitrating agents such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4). The reaction conditions must be carefully controlled to ensure the selective nitration of the desired position on the carbon chain .
Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Análisis De Reacciones Químicas
5-Nitro-L-norvaline undergoes various chemical reactions, including:
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 5-amino-L-norvaline .
Aplicaciones Científicas De Investigación
5-Nitro-L-norvaline has several scientific research applications:
Biochemistry: It is used as an inhibitor of pyridoxal 5’-phosphate-dependent enzymes, which play crucial roles in amino acid metabolism.
Medicinal Chemistry: Research has explored its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Nitro-L-norvaline involves its interaction with specific molecular targets. For instance, it inhibits arginase by binding to the enzyme’s active site, thereby preventing the conversion of L-arginine to urea and ornithine. This inhibition can reduce the production of reactive oxygen species and inflammation, which are associated with neurodegenerative diseases .
Comparación Con Compuestos Similares
5-Nitro-L-norvaline can be compared to other nitro-substituted amino acids, such as 5-nitro-L-glutamate and 5-nitro-L-ornithine. These compounds share similar structural features but differ in their specific biological activities and applications. For example, 5-nitro-L-glutamate is primarily studied for its role in neurotransmission, while 5-nitro-L-ornithine is investigated for its potential in cancer therapy .
Propiedades
Número CAS |
21753-92-4 |
|---|---|
Fórmula molecular |
C5H10N2O4 |
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-nitropentanoic acid |
InChI |
InChI=1S/C5H10N2O4/c6-4(5(8)9)2-1-3-7(10)11/h4H,1-3,6H2,(H,8,9)/t4-/m0/s1 |
Clave InChI |
XEPMGNVHTHVQNX-BYPYZUCNSA-N |
SMILES isomérico |
C(C[C@@H](C(=O)O)N)C[N+](=O)[O-] |
SMILES canónico |
C(CC(C(=O)O)N)C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



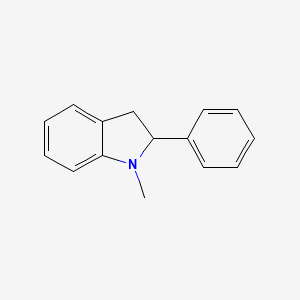
![Ethanone, 1-[2-(acetyloxy)-3-bromo-4,6-dimethoxyphenyl]-](/img/structure/B14703191.png)
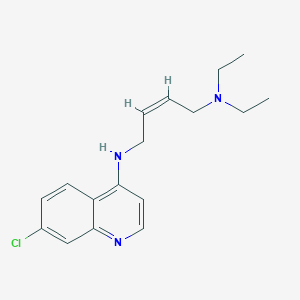
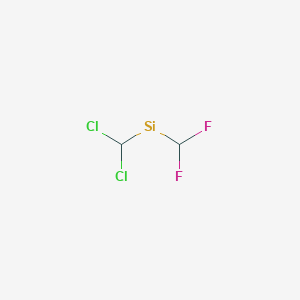
![1,2,4,5-Tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene](/img/structure/B14703202.png)
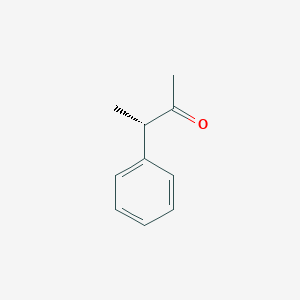
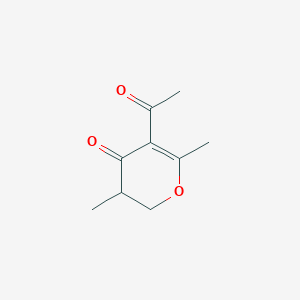
![1-[2-(4-Methyl-3-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14703219.png)
